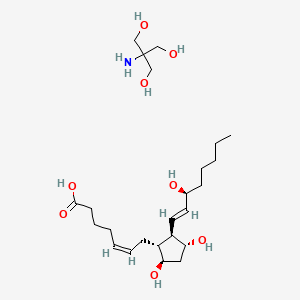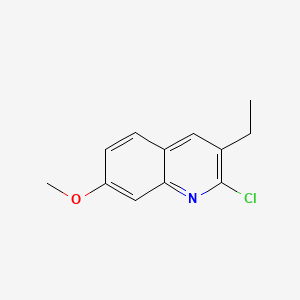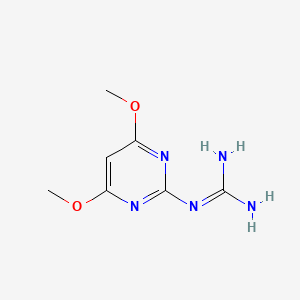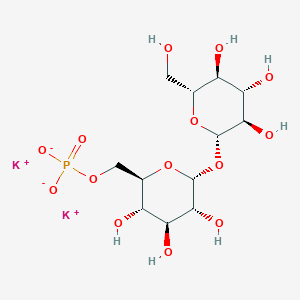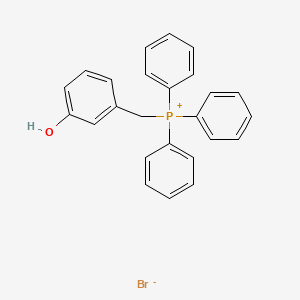
MitoP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“MitoP” is a phenol product produced by the reaction of H2O2 with the ratiometric mass spectrometry probe MitoB . It is used as an exomarker of mitochondrial hydrogen peroxide . The MITOP database consolidates information on both nuclear- and mitochondrial-encoded genes and their proteins .
Synthesis Analysis
Small molecules can be physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . MitoB accumulates in mitochondria and is converted into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation, and this ratio is determined by mass spectrometry using d15-MitoP and d15-MitoB as internal standards .
Molecular Structure Analysis
The molecular structure of MitoP is C25H22BrOP . More detailed information about its molecular structure can be found in the PubChem database .
Chemical Reactions Analysis
MitoB is converted into MitoP by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation .
Physical And Chemical Properties Analysis
The physical and chemical properties of MitoP can be found in the PubChem database . More detailed information about its properties can be found there .
Wissenschaftliche Forschungsanwendungen
Mitochondrial Genetics
MitoP databases like MITOP and MitoP2 are invaluable for geneticists studying mitochondrial DNA (mtDNA) mutations and their implications in human diseases . They provide extensive data on mitochondrial genes and proteins, facilitating the identification of genetic variations associated with mitochondrial disorders.
Molecular Biology
In molecular biology, MitoP compounds like MitoB and MitoP are used as exomarkers to measure mitochondrial hydrogen peroxide levels . This application is crucial for understanding oxidative stress and its impact on cellular processes.
Cell Biology
MitoP databases contribute to cell biology by offering insights into the mitochondrial proteome, helping researchers understand the organelle’s role in energy production, apoptosis, and cellular proliferation .
Neuroscience
Mitochondrial function is critical in neurodegenerative diseases. MitoP-related databases and tools aid neuroscientists in exploring the mitochondrial interactome and its involvement in conditions like Parkinson’s and Alzheimer’s diseases .
Pharmacology
MitoP compounds are used in pharmacology to target mitochondria for drug delivery and therapeutic interventions. They help in the development of mitochondrial-targeted pharmaceuticals .
Biotechnology
Biotechnological applications of MitoP include the use of databases like MitoInteractome for predicting protein-protein interactions, which can lead to the development of new biotechnological tools and biomarkers for diseases .
Biochemistry
MitoP’s role in biochemistry is evident in its use for studying mitochondrial metabolism and energy production pathways. The databases provide comprehensive information on mitochondrial proteins and their biochemical functions .
Medicine
In the medical field, MitoP is used to understand the pathophysiology of mitochondrial diseases. Databases like MitoP2 offer detailed information on mitochondrial proteins and their association with various diseases, which is essential for diagnosis and treatment .
Wirkmechanismus
Target of Action
MitoP is a small molecule that is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . The primary target of MitoP is the mitochondrial matrix, where it can detect or influence processes within the matrix directly .
Mode of Action
Once in the mitochondria, the TPP conjugate of MitoP can detect or influence processes within the mitochondrial matrix directly . MitoP is converted into an exomarker by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to MitoB after a period of incubation .
Biochemical Pathways
MitoP is involved in the detection and quantification of hydrogen peroxide in mitochondria of whole living organisms . Hydrogen peroxide produced within the mitochondrial matrix is involved in signaling and implicated in the oxidative damage associated with aging and a wide range of conditions including cardiovascular disease, neurodegeneration, and cancer .
Pharmacokinetics
It is known that mitop can be used in any cell line, tissue, or whole organism, allowing for temporal control, and can be applied in a reversible dose-dependent fashion .
Result of Action
The result of MitoP’s action is the detection and quantification of hydrogen peroxide in the mitochondrial matrix of whole living organisms . This allows for the measurement of oxidative stress within the mitochondria, providing valuable information about the health and function of these vital organelles .
Action Environment
The action of MitoP is influenced by the environment within the mitochondrial matrix. Factors such as the presence of hydrogen peroxide and the health of the mitochondria can affect the efficacy and stability of MitoP
Safety and Hazards
Zukünftige Richtungen
The MITOP database aims at the comprehensive identification and characterization of the mitochondrial proteome with a special focus on proteins relevant for human mitochondrial disease . This need for such a framework will be increasingly important as larger regions of the genome are sequenced and functionally characterized .
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVALDZORJHFRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: MitoP itself doesn't have a specific biological target. It is formed within mitochondria when its precursor, MitoB, reacts with H2O2. This reaction is irreversible and specific to H2O2, making MitoP a reliable indicator of mitochondrial H2O2 levels [ [], [], []].
ANone: The molecular formula of MitoP is C38H35OP2+. It has a molecular weight of 577.64 g/mol.
A: While specific spectroscopic data for MitoP might be limited in the provided research, mass spectrometry is the primary method used to detect and quantify MitoP and its precursor, MitoB [ [], [], []].
A: MitoP is not known to have catalytic properties. Its value lies in its role as a stable end-product, reflecting the amount of H2O2 reacted with its precursor MitoB [ [], [], []].
ANone: The provided research focuses on the established structure of MitoB and its reaction with H2O2 to form MitoP. Investigating the effects of structural modifications on MitoP formation or properties would require further research.
A: As MitoP is formed in vivo from its precursor, MitoB, formulation strategies would likely focus on optimizing the delivery and stability of MitoB to ensure accurate measurement of mitochondrial H2O2 [ [], [], []].
A: MitoB's structure, featuring two positively charged triphenylphosphonium groups, allows it to cross lipid bilayers and accumulate within mitochondria due to the negative membrane potential of this organelle [ [], [], []].
A: Researchers have successfully employed MitoP to investigate the relationship between metabolic rate and H2O2 levels in living brown trout (Salmo trutta). Fish with higher metabolic rates surprisingly exhibited lower MitoP levels, suggesting a potential link between efficient energy metabolism and reduced oxidative stress [ []].
A: Yes, MitoP has been used to compare ROS metabolism in two species of intertidal sculpin fishes exposed to varying oxygen levels. The study revealed species- and tissue-specific responses in MitoP levels, highlighting the complexity of ROS metabolism in the context of oxygen variability [ []].
A: Mass spectrometry is the primary method for detecting and quantifying both MitoB and its product, MitoP, in biological samples. This technique allows researchers to accurately measure the MitoP/MitoB ratio, providing valuable insights into mitochondrial H2O2 levels [ [], [], []].
A: The development of MitoB and its subsequent use for in vivo measurement of mitochondrial H2O2 through the MitoP/MitoB ratio represent significant milestones in the field of redox biology. This tool has enabled researchers to gain deeper insights into the role of mitochondrial H2O2 in various physiological and pathological processes [ [], [], []].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

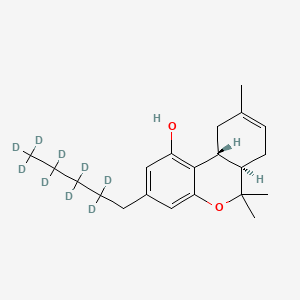
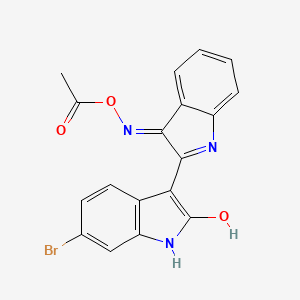
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
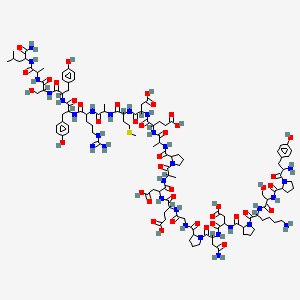
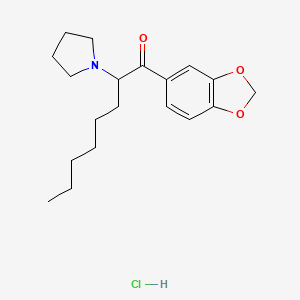
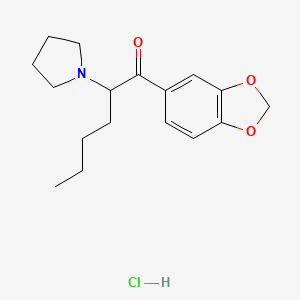
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)
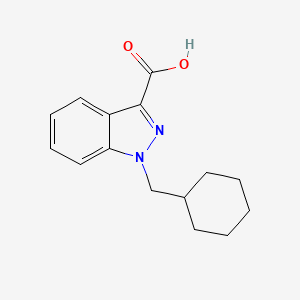
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
